(1,3-Dibromopropan-2-yl)cyclopropane
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Overview
Description
(1,3-Dibromopropan-2-yl)cyclopropane is an organic compound with the molecular formula C₆H₁₀Br₂. It is characterized by a cyclopropane ring substituted with a 1,3-dibromopropan-2-yl group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Dibromopropan-2-yl)cyclopropane typically involves the bromination of cyclopropane derivatives. One common method is the reaction of cyclopropane with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction proceeds via a free radical mechanism, resulting in the formation of the dibrominated product.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (1,3-Dibromopropan-2-yl)cyclopropane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrocarbons.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Major Products:
Substitution: Formation of alcohols, ethers, or amines.
Elimination: Formation of alkenes.
Reduction: Formation of cyclopropane derivatives.
Scientific Research Applications
(1,3-Dibromopropan-2-yl)cyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1,3-Dibromopropan-2-yl)cyclopropane involves its reactivity towards nucleophiles and bases. The bromine atoms act as leaving groups, facilitating substitution and elimination reactions. The cyclopropane ring can also undergo ring-opening reactions under certain conditions, leading to the formation of various products.
Molecular Targets and Pathways: The compound can interact with nucleophilic sites in biomolecules, potentially affecting biological pathways. Its reactivity towards nucleophiles makes it a useful tool in studying enzyme mechanisms and protein-ligand interactions.
Comparison with Similar Compounds
1,3-Dibromopropane: Lacks the cyclopropane ring, making it less sterically hindered.
Cyclopropylmethyl bromide: Contains a single bromine atom, leading to different reactivity.
1,2-Dibromocyclopropane: Bromine atoms are positioned differently, affecting its chemical behavior.
Uniqueness: (1,3-Dibromopropan-2-yl)cyclopropane is unique due to the presence of both a cyclopropane ring and two bromine atoms, which confer distinct reactivity and steric properties. This combination makes it a versatile compound in synthetic and mechanistic studies.
Properties
IUPAC Name |
1,3-dibromopropan-2-ylcyclopropane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Br2/c7-3-6(4-8)5-1-2-5/h5-6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLFWQMFMKSSGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CBr)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2060051-92-3 |
Source
|
Record name | (1,3-dibromopropan-2-yl)cyclopropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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